Cas no 85696-95-3 (1-Methyl-1H-indol-4-amine)

1-Methyl-1H-indol-4-amine structure
1-Methyl-1H-indol-4-amine structure
商品名:1-Methyl-1H-indol-4-amine
CAS番号:85696-95-3
MF:C9H10N2
メガワット:146.189101696014
MDL:MFCD08061153
CID:60908
PubChem ID:22170307

1-Methyl-1H-indol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-Methyl-1H-indol-4-amine
    • 1-Methyl-1H-indol-4-ylamine
    • 1-methylindol-4-amine
    • 1-METHYL-1H-INDOLE-4-AMINE
    • 1-methyl-4-indolamine
    • 4-amino-1-methylbenzoindole
    • 4-amino-1-methylindole
    • 4-amino-N-methyl-indole
    • 4-Amino-N-methylindole
    • N1-methyl-4-aminoindole
    • N-methyl-4-aminoindole
    • 1-Methyl-1H-indol-4-amine (ACI)
    • 1-Methyl-4-aminoindole
    • SY101326
    • DTXSID00623177
    • 4-Amino-1-methyl-1H-indole
    • CS-0061752
    • ODOJPFQQFJVNMD-UHFFFAOYSA-N
    • 1-Methyl-1H-indol-4-ylamine, AldrichCPR
    • MFCD08061153
    • EN300-65947
    • 1-methyl-4-amino-indole
    • AKOS005362527
    • AB43235
    • 1H-INDOL-4-AMINE, 1-METHYL-
    • AS-35811
    • STL146395
    • 85696-95-3
    • SCHEMBL736739
    • BBL036797
    • MDL: MFCD08061153
    • インチ: 1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3
    • InChIKey: ODOJPFQQFJVNMD-UHFFFAOYSA-N
    • ほほえんだ: NC1C2C=CN(C=2C=CC=1)C

計算された属性

  • せいみつぶんしりょう: 146.08400
  • どういたいしつりょう: 146.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 色と性状: Yellow to Brown Sticky Oil to Semi-Solid
  • 密度みつど: 1.151
  • ふってん: 328.036 °C at 760 mmHg
  • フラッシュポイント: 328.036 °C at 760 mmHg
  • 屈折率: 1.62
  • PSA: 30.95000
  • LogP: 2.34170

1-Methyl-1H-indol-4-amine セキュリティ情報

1-Methyl-1H-indol-4-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Methyl-1H-indol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-65947-0.1g
1-methyl-1H-indol-4-amine
85696-95-3 95%
0.1g
$38.0 2023-02-13
OTAVAchemicals
4057872-500MG
1-methyl-1H-indol-4-amine
85696-95-3 95%
500MG
$200 2023-06-29
Enamine
EN300-65947-2.5g
1-methyl-1H-indol-4-amine
85696-95-3 95%
2.5g
$233.0 2023-02-13
Enamine
EN300-65947-5.0g
1-methyl-1H-indol-4-amine
85696-95-3 95%
5.0g
$441.0 2023-02-13
Enamine
EN300-65947-0.5g
1-methyl-1H-indol-4-amine
85696-95-3 95%
0.5g
$84.0 2023-02-13
TRC
M321575-500mg
1-Methyl-1H-indol-4-amine
85696-95-3
500mg
$ 210.00 2022-06-04
TRC
M321575-50mg
1-Methyl-1H-indol-4-amine
85696-95-3
50mg
$ 50.00 2022-06-04
TRC
M321575-100mg
1-Methyl-1H-indol-4-amine
85696-95-3
100mg
$ 65.00 2022-06-04
ChemScence
CS-0061752-1g
1-Methyl-1H-indol-4-amine
85696-95-3 99.56%
1g
$39.0 2022-04-26
Enamine
EN300-65947-0.05g
1-methyl-1H-indol-4-amine
85696-95-3 95%
0.05g
$25.0 2023-02-13

1-Methyl-1H-indol-4-amine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water
2.1 Reagents: tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.2 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
6.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ethanol ,  Tetrahydrofuran
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water
3.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Tetrahydrofuran
4.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
7.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
リファレンス
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
3.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
リファレンス
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

合成方法 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

合成方法 9

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ;  120 °C
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
4.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
リファレンス
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, rt
リファレンス
Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src
Ple, Patrick A.; et al, Journal of Medicinal Chemistry, 2004, 47(4), 871-887

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol ,  Water
2.1 Reagents: Triethylamine Solvents: tert-Butanol
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ,  Acetic acid
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled
1.2 4 h, rt
2.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Ammonia Solvents: Water ;  neutralized
リファレンス
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

合成方法 14

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: tert-Butanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

合成方法 15

はんのうじょうけん
1.1 Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ,  Acetic acid
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
リファレンス
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

合成方法 17

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ,  Water
リファレンス
An unexpected rearrangement of 4-alkylaminoindoles
Ley, Steven V.; et al, Journal of the Chemical Society, 1982, (23), 1356-7

合成方法 18

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 14 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 20 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines
Gillespie, James E.; et al, Journal of the American Chemical Society, 2021, 143(25), 9355-9360

合成方法 19

はんのうじょうけん
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

合成方法 20

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

1-Methyl-1H-indol-4-amine Raw materials

1-Methyl-1H-indol-4-amine Preparation Products

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